molecular formula C24H36N6O B15200570 4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine

4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine

Cat. No.: B15200570
M. Wt: 424.6 g/mol
InChI Key: UCTBRBDQLGKNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine is a complex organic compound that features a unique structure combining pyrrolidine, pyrimidoindole, and morpholine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine typically involves multi-step organic synthesis. The key steps include the formation of the pyrimidoindole core, followed by the introduction of pyrrolidine groups and the morpholine moiety. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Pentamethylene-2-pyrrolidinone: A degradation product of gabapentin with similar structural features.

    2-(4-Pyridinylmethyl)-1h-isoindole-1,3(2H)-dione: Another compound with a pyrrolidine moiety.

Uniqueness

4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine is unique due to its combination of pyrrolidine, pyrimidoindole, and morpholine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H36N6O

Molecular Weight

424.6 g/mol

IUPAC Name

4-[2-(2,4-dipyrrolidin-1-yl-5,6,7,8-tetrahydropyrimido[4,5-b]indol-9-yl)ethyl]morpholine

InChI

InChI=1S/C24H36N6O/c1-2-8-20-19(7-1)21-22(28-9-3-4-10-28)25-24(29-11-5-6-12-29)26-23(21)30(20)14-13-27-15-17-31-18-16-27/h1-18H2

InChI Key

UCTBRBDQLGKNHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2CCN4CCOCC4)N=C(N=C3N5CCCC5)N6CCCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.